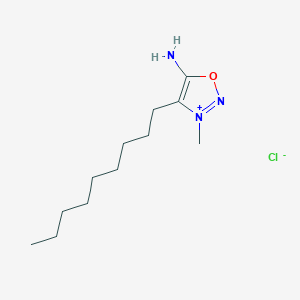
3-methyl-4-nonyl-1-oxa-2-aza-3-azoniacyclopenta-2,4-dien-5-amine chlor ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-n-nonylsydnonimine hydrochloride is a chemical compound known for its unique structure and properties It belongs to the class of sydnonimines, which are characterized by their nitrogen-containing heterocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-n-nonylsydnonimine hydrochloride typically involves a multi-step process. One common method starts with the preparation of the sydnone ring, followed by the introduction of the nonyl and methyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 3-Methyl-4-n-nonylsydnonimine hydrochloride may involve large-scale reactions using automated equipment. The process is optimized for efficiency, cost-effectiveness, and safety. Key steps include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-4-n-nonylsydnonimine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used under anhydrous conditions.
Substitution: Nucleophiles such as halides or amines are used under various conditions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile or electrophile used.
Applications De Recherche Scientifique
3-Methyl-4-n-nonylsydnonimine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of 3-Methyl-4-n-nonylsydnonimine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
3-Methyl-4-n-nonylsydnonimine hydrochloride can be compared with other similar compounds, such as:
3-Methyl-4-n-nonylsydnonimine: Lacks the hydrochloride group, which may affect its solubility and reactivity.
4-n-Nonylsydnonimine hydrochloride: Lacks the methyl group, which may influence its biological activity.
3-Methylsydnonimine hydrochloride: Lacks the nonyl group, which may impact its chemical properties and applications.
The uniqueness of 3-Methyl-4-n-nonylsydnonimine hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
19951-50-9 |
|---|---|
Formule moléculaire |
C12H24ClN3O |
Poids moléculaire |
261.79 g/mol |
Nom IUPAC |
3-methyl-4-nonyloxadiazol-3-ium-5-amine;chloride |
InChI |
InChI=1S/C12H24N3O.ClH/c1-3-4-5-6-7-8-9-10-11-12(13)16-14-15(11)2;/h3-10,13H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
CRYMQNCOGJZOPC-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCC1=C(ON=[N+]1C)N.[Cl-] |
SMILES canonique |
CCCCCCCCCC1=C(ON=[N+]1C)N.[Cl-] |
Synonymes |
3-methyl-4-nonyl-1-oxa-2-aza-3-azoniacyclopenta-2,4-dien-5-amine chlor ide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















